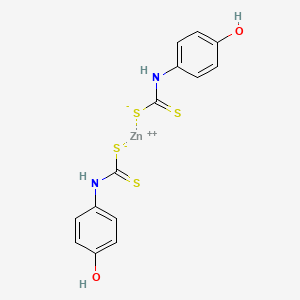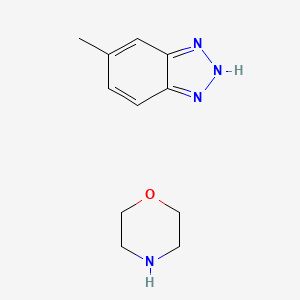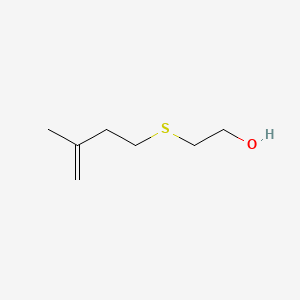
8-Methylbenz(a)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylbenz(a)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its fused ring structure that includes both benzene and acridine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenz(a)acridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylbenz(a)acridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon; elevated pressure and temperature.
Substitution: Halogens (chlorine, bromine), nitro compounds; presence of a catalyst or under UV light.
Major Products:
Applications De Recherche Scientifique
8-Methylbenz(a)acridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 8-Methylbenz(a)acridine exerts its effects is primarily through DNA intercalation. This involves the insertion of the planar aromatic structure between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes . This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
7-Methylbenz©acridine: Another PAH derivative with similar structural features but differing in the position of the methyl group.
10-Methylbenz(a)acridine: Similar in structure but with the methyl group located at a different position on the acridine ring.
Uniqueness: 8-Methylbenz(a)acridine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows for unique applications and properties compared to other methylated acridine derivatives .
Propriétés
Numéro CAS |
13991-56-5 |
|---|---|
Formule moléculaire |
C18H13N |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
8-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-14-11-16-15-8-3-2-6-13(15)9-10-17(16)19-18(12)14/h2-11H,1H3 |
Clé InChI |
SQJBHAHHAPDRID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3C(=N2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















